(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
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Description
The compound “4-Dimethylaminophenyl isothiocyanate” is a chemical with the molecular formula C9H10N2S . It has a molecular weight of 178.253 g/mol . Another related compound is “4-(N,N-Dimethylamino)phenylboronic acid” with a molecular formula of C8H12BNO2 and a molecular weight of 165.00 g/mol .
Molecular Structure Analysis
The InChI Key for “4-Dimethylaminophenyl isothiocyanate” is HRDJPEMAGYHSJR-UHFFFAOYSA-N . For “4-(N,N-Dimethylamino)phenylboronic acid”, the InChI Key is RIIPFHVHLXPMHQ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“4-Dimethylaminophenyl isothiocyanate” has a melting point of 64°C to 70°C and a boiling point of 152°C (6 mmHg) . “4-(N,N-Dimethylamino)phenylboronic acid” has a melting point of 227°C .
Safety and Hazards
Properties
IUPAC Name |
(2R)-3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAQGXGRDEBJY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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